1,1,1-Trimethoxyoctane chemical properties
1,1,1-Trimethoxyoctane chemical properties
An In-depth Technical Guide to 1,1,1-Trimethoxyoctane for Researchers and Drug Development Professionals
Foreword
In the intricate field of organic synthesis, the strategic manipulation of functional groups is fundamental to the construction of complex molecules. Among the arsenal of tools available to the modern chemist, orthoesters stand out for their unique reactivity and stability profile. This guide focuses on 1,1,1-Trimethoxyoctane, a member of the orthoester family that serves as a versatile intermediate and a robust protecting group. Our objective is to move beyond a superficial listing of properties, providing instead a deep, mechanistic understanding and practical, field-proven insights. This document is crafted for the discerning researcher, scientist, and drug development professional who requires not just data, but a causal understanding of the chemical principles that govern the application of this valuable reagent.
Part 1: Core Chemical Identity and Physicochemical Properties
Nomenclature and Structural Identification
1,1,1-Trimethoxyoctane, also known by its synonym Trimethyl Orthooctanoate, is structurally defined by a central carbon atom bonded to an n-octyl group and three methoxy groups. This orthoester is formally derived from octanoic acid.
-
IUPAC Name: 1,1,1-Trimethoxyoctane
Physicochemical Data
The physical properties of 1,1,1-Trimethoxyoctane are crucial for its handling, reaction setup, and purification. Below is a summary of its key physicochemical data.
| Property | Value |
| Appearance | Viscous Oil[1] |
| Solubility | Soluble in Dichloromethane[1] |
| Storage Temperature | 2-8°C (Refrigerator)[1] |
Note: Detailed experimental data such as boiling point, density, and refractive index are not consistently available across public chemical databases. Researchers should consult the specific certificate of analysis from their supplier for the most accurate information.
Part 2: Synthesis and Core Reactivity
Synthesis: The Pinner Reaction
The most established and reliable method for synthesizing orthoesters from nitriles is the Pinner reaction.[4][5][6] This acid-catalyzed process involves the reaction of a nitrile (octanenitrile) with an alcohol (methanol) to first form an imidate salt, known as a Pinner salt. This intermediate subsequently reacts with excess alcohol to yield the final orthoester product.[5][6][7]
Conceptual Workflow of the Pinner Reaction:
Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of an orthoester.
This predictable reactivity is the cornerstone of its application as a protecting group in organic synthesis.
Part 3: Applications in Drug Development and Synthesis
Carboxylic Acid Protection
The primary role of 1,1,1-Trimethoxyoctane in complex synthesis is as a protecting group for carboxylic acids. [8]The resulting orthoester is inert to many reagents, including strong bases (e.g., organolithiums, Grignard reagents), nucleophiles, and hydrides, allowing for selective transformations on other parts of a molecule. [9] Workflow for Carboxylic Acid Protection and Deprotection:
Caption: General workflow illustrating the utility of orthoesters as protecting groups.
The mild acidic conditions required for deprotection (e.g., acetic acid in THF/water) ensure that many other acid-sensitive functional groups can be preserved, providing a high degree of orthogonality in a synthetic strategy. [10]
Part 4: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1,1,1-Trimethoxyoctane is not widely available, general precautions for handling orthoesters should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
-
Moisture Sensitivity: Orthoesters are sensitive to moisture and acid. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Incompatibility: Keep away from strong acids and oxidizing agents.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by your specific supplier before handling this chemical.
Conclusion
1,1,1-Trimethoxyoctane is a reagent of significant utility, embodying the principles of functional group protection and controlled reactivity. Its synthesis via the Pinner reaction and its predictable, acid-labile nature make it a reliable component in the synthetic chemist's toolkit. For professionals in drug discovery and development, a comprehensive understanding of its properties, from synthesis to application and safe handling, is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
References
-
Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Ortho esters. Journal of the American Chemical Society. (Available at: [Link])
-
Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573. (Available at: [Link])
-
Pluth, M. D., Bergman, R. G., & Raymond, K. H. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88. (Available at: [Link])
-
Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. (Available at: [Link])
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (Available at: [Link])
-
Wikipedia. (n.d.). Ortho ester. (Available at: [Link])
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. (Available at: [Link])
-
J-GLOBAL. (n.d.). 1,1,1-Trimethoxyoctane | Chemical Substance Information. (Available at: [Link])
-
Wipf, P. (2000). Synthetic Applications of Ortho Esters. SYNLETT, 2000(6), 853-854. (Available at: [Link])
-
PubChem. (n.d.). 1,1,1-Trimethoxy-2-chloroethane. (Available at: [Link])
-
Wikipedia. (n.d.). Pinner reaction. (Available at: [Link])
-
Global Substance Registration System (GSRS). (n.d.). 1,1,1-TRIMETHOXYETHANE. (Available at: [Link])
-
Tundo, P., Rossetti, A., & Arico, F. (2013). Solvent- and catalyst-free Pinner reaction for the synthesis of trimethyl-orthoesters: the case of trimethylorthobenzoate. Green Chemistry, 15(7), 1885-1889. (Available at: [Link])
-
PubChemLite. (n.d.). 1,1,1-trimethoxyoctane (C11H24O3). (Available at: [Link])
-
SynArchive. (n.d.). Pinner Reaction. (Available at: [Link])
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. (Available at: [Link])
-
Slideshare. (n.d.). Protection and deprotection of carboxylic acid. (Available at: [Link])
-
Journal of Organic Chemistry. (n.d.). The Hydrolysis of Carboxylic Ortho Esters. (Available at: [Link])
Sources
- 1. usbio.net [usbio.net]
- 2. 1,1,1-Trimethoxyoctane | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. PubChemLite - 1,1,1-trimethoxyoctane (C11H24O3) [pubchemlite.lcsb.uni.lu]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unive.it [iris.unive.it]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
